molecular formula C11H15NO2 B13041983 (R)-7-Methoxy-6-methylchroman-4-amine

(R)-7-Methoxy-6-methylchroman-4-amine

Cat. No.: B13041983
M. Wt: 193.24 g/mol
InChI Key: HFOLBJULRLSFBS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-7-Methoxy-6-methylchroman-4-amine is a chiral organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The ®-enantiomer indicates the specific spatial arrangement of atoms, which can significantly influence the compound’s biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 7-methoxy-6-methylchroman and an appropriate amine source.

    Reaction Steps:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Continuous Flow Chemistry: To enhance reaction rates and yields.

    Purification: Techniques like crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy or methyl groups, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the amine group to form secondary or tertiary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions at the amine group or the aromatic ring using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups like halides, azides, or alkyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in asymmetric synthesis due to its chiral nature.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying enzyme mechanisms.

    Receptor Binding Studies: Used in research to understand receptor-ligand interactions.

Medicine

    Pharmaceutical Development: Potential use in developing drugs for neurological disorders due to its structural similarity to neurotransmitters.

    Antioxidant Properties: Studied for its potential antioxidant activity, which could be beneficial in treating oxidative stress-related diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in developing agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The ®-enantiomer’s specific spatial arrangement allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    (S)-7-Methoxy-6-methylchroman-4-amine: The (S)-enantiomer, which may have different biological activities due to its different spatial arrangement.

    7-Methoxy-6-methylchroman-4-ol: Lacks the amine group, leading to different chemical reactivity and biological activity.

    6-Methylchroman-4-amine: Lacks the methoxy group, affecting its chemical properties and interactions.

Uniqueness

®-7-Methoxy-6-methylchroman-4-amine is unique due to its specific chiral configuration, which can lead to distinct biological activities compared to its (S)-enantiomer or other structurally similar compounds. Its combination of a methoxy group, methyl group, and amine group provides a versatile scaffold for various chemical reactions and biological interactions.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(4R)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)6-10(7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1

InChI Key

HFOLBJULRLSFBS-SECBINFHSA-N

Isomeric SMILES

CC1=CC2=C(C=C1OC)OCC[C@H]2N

Canonical SMILES

CC1=CC2=C(C=C1OC)OCCC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.